

# Comprehensive literature review on Dimethyl lithospermate B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl lithospermate B*

Cat. No.: *B591350*

[Get Quote](#)

## Dimethyl Lithospermate B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Dimethyl lithospermate B** (DMLB) is a naturally derived small molecule isolated from the traditional Chinese medicine Danshen (*Salvia miltiorrhiza*). It has garnered significant scientific interest for its specific action as a sodium channel agonist. This technical guide provides a comprehensive review of the current literature on DMLB, detailing its chemical properties, synthesis, biological activity, and mechanism of action. Particular focus is given to its potential therapeutic application in the management of Brugada syndrome, an inherited cardiac channelopathy. This document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes the known signaling pathways to serve as a resource for researchers in pharmacology and drug development.

### Chemical and Physical Properties

**Dimethyl lithospermate B**, also known as Lithospermic acid B dimethyl ester, is a derivative of lithospermic acid B.<sup>[1]</sup> It is classified as a tannin.<sup>[1]</sup> The fundamental chemical and physical properties of DMLB are summarized in the table below.

Property	Value	Reference
CAS Number	875313-64-7	[1][2]
Molecular Formula	C38H34O16	[1][2]
Molecular Weight	746.67 g/mol	[1][2]
Appearance	Powder	[2]
Solubility	Soluble in DMSO (10 mM), Methanol, Ethyl Acetate, Water.	[1][2]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

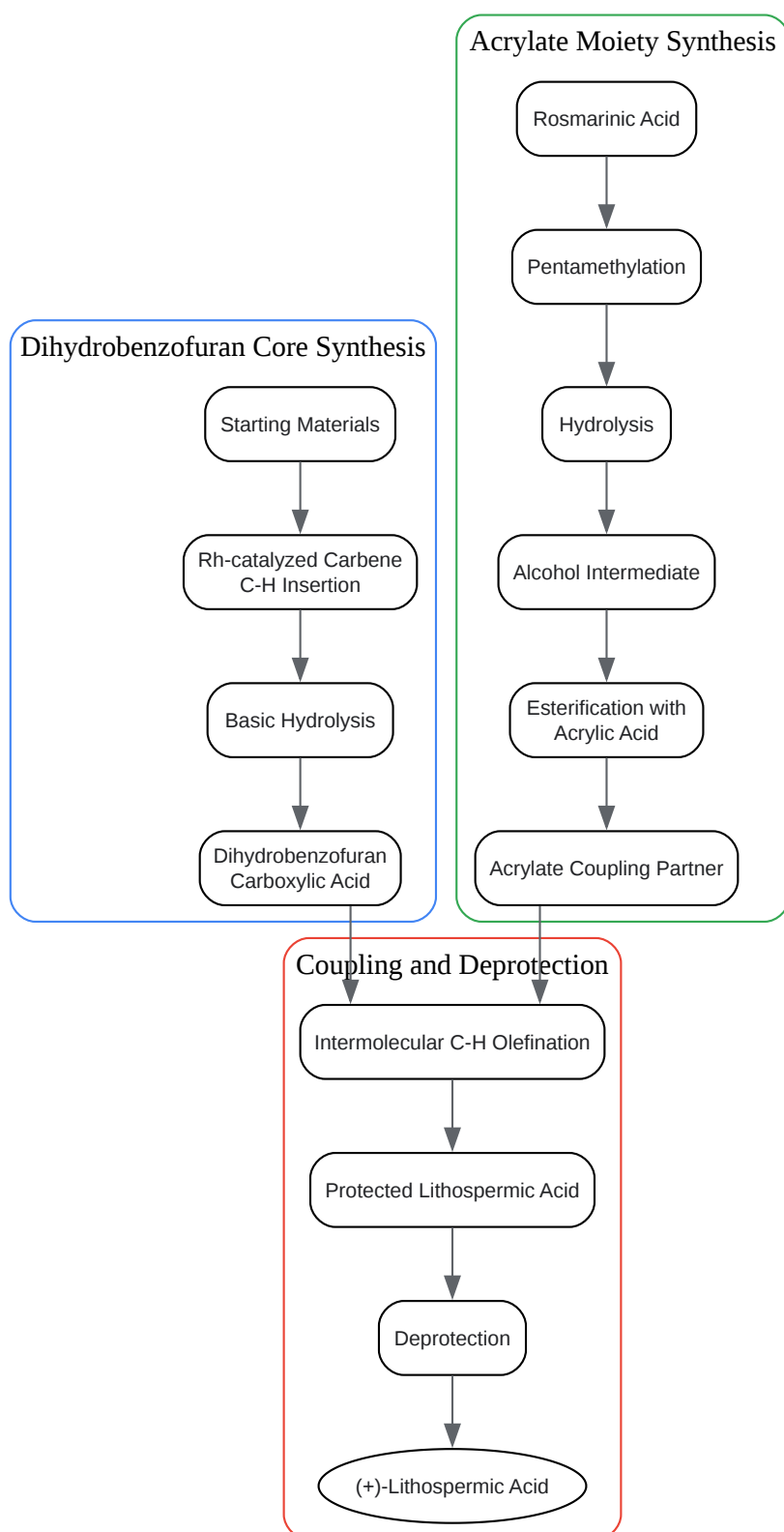
## Synthesis

A direct, detailed synthesis protocol for **Dimethyl lithospermate B** is not extensively described in the available literature. However, its synthesis can be inferred from the total synthesis of its precursor, (+)-Lithospermic Acid, followed by a standard esterification reaction.

## Total Synthesis of (+)-Lithospermic Acid

The total synthesis of (+)-Lithospermic Acid has been reported through various strategies, often involving key steps like C-H activation and olefination to construct the complex dihydrobenzofuran core. A highly convergent synthesis involves the late-stage coupling of an olefin unit with the dihydrobenzofuran core.

Experimental Workflow: Synthesis of (+)-Lithospermic Acid



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the total synthesis of (+)-Lithospermic Acid.

## Esterification to Dimethyl Lithospermate B

Following the synthesis of (+)-Lithospermic Acid, the final step to obtain DMLB is a dimethyl esterification. A standard procedure for this would involve Fischer esterification.

Proposed Experimental Protocol: Fischer Esterification

- Dissolve (+)-Lithospermic Acid in an excess of anhydrous methanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Reflux the mixture for several hours to drive the reaction to completion.
- After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
- Extract the **Dimethyl lithospermate B** into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to yield pure **Dimethyl lithospermate B**.

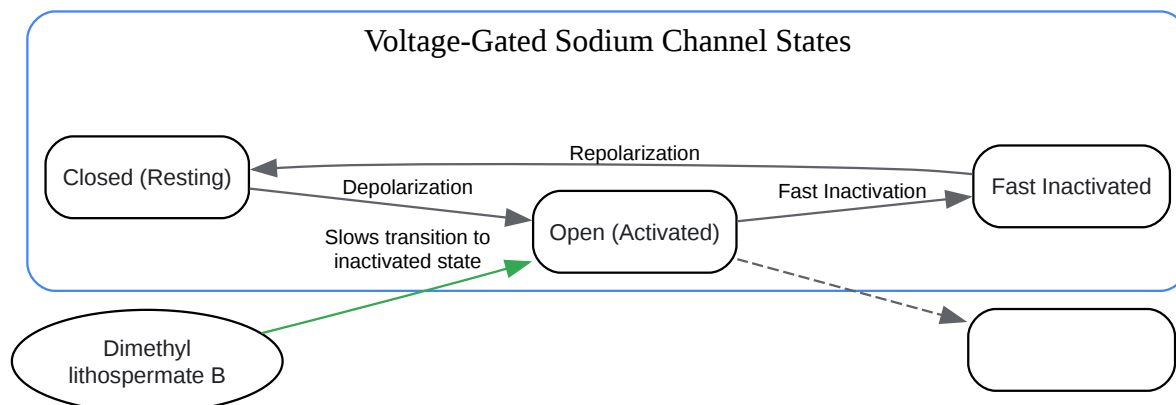
## Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of **Dimethyl lithospermate B** is its role as a selective voltage-gated sodium channel (Nav) agonist.<sup>[2][3]</sup>

## Electrophysiological Effects on Sodium Channels

DMLB selectively targets Nav channels, specifically by slowing the inactivation kinetics of the sodium current (INa).<sup>[3]</sup> This is achieved by increasing the proportion of the slowly inactivating component of the current without inducing a persistent late sodium current.<sup>[3]</sup> This action leads to an increased inward sodium current during the early phases of the action potential.<sup>[3]</sup>

Signaling Pathway: DMLB Modulation of Nav Channel Gating



[Click to download full resolution via product page](#)

Caption: DMLB's effect on the gating states of voltage-gated sodium channels.

## Effects on Cardiac Action Potential

In isolated rat ventricular myocytes, DMLB has been shown to significantly prolong the action potential duration (APD).[3] For instance, 20  $\mu\text{M}$  of DMLB increased the APD<sub>90</sub> from  $58.8 \pm 12.1$  ms to  $202.3 \pm 9.5$  ms.[3] Importantly, this prolongation of the APD did not lead to early after-depolarizations (EADs), a common pro-arrhythmic effect of other Na<sup>+</sup> channel agonists.[3] DMLB showed no significant effects on potassium (K<sup>+</sup>) or calcium (Ca<sup>2+</sup>) currents.[3]

## Therapeutic Potential in Brugada Syndrome

The unique electrophysiological profile of DMLB makes it a promising candidate for the treatment of Brugada syndrome. This inherited cardiac arrhythmia is characterized by a loss-of-function in the cardiac sodium channel, leading to an increased risk of ventricular fibrillation and sudden cardiac death.

## In Vitro and Ex Vivo Studies

Studies using canine arterially perfused right ventricular wedge preparations, a model for Brugada syndrome, have demonstrated the anti-arrhythmic potential of DMLB.[4] In these models, where a Brugada syndrome phenotype was induced by drugs like terfenadine, verapamil, or pinacidil, DMLB was shown to be effective in suppressing arrhythmogenesis.[4]

Parameter	Control	Brugada Model	DMLB (10 $\mu\text{mol/L}$ )	Reference
Epicardial Dispersion of Repolarization (EDR) (ms)	$12.9 \pm 9.6$	$107.0 \pm 54.8$	$12.4 \pm 18.1$	[4]
Transmural Dispersion of Repolarization (TDR) (ms)	$22.4 \pm 8.1$	$82.2 \pm 37.4$	$24.4 \pm 26.7$	[4]
Phase 2 Reentry-induced Arrhythmias	Absent	Present in 9/9 preps	Abolished in 9/9 preps	[4]

The addition of 10  $\mu\text{mol/L}$  DMLB to the coronary perfusate restored the epicardial action potential dome, significantly reduced both epicardial and transmural dispersion of repolarization, and abolished phase 2 reentry-induced extrasystoles and ventricular tachycardia/fibrillation.[4]

## Detailed Experimental Protocols

### Patch-Clamp Electrophysiology in Isolated Rat Ventricular Myocytes

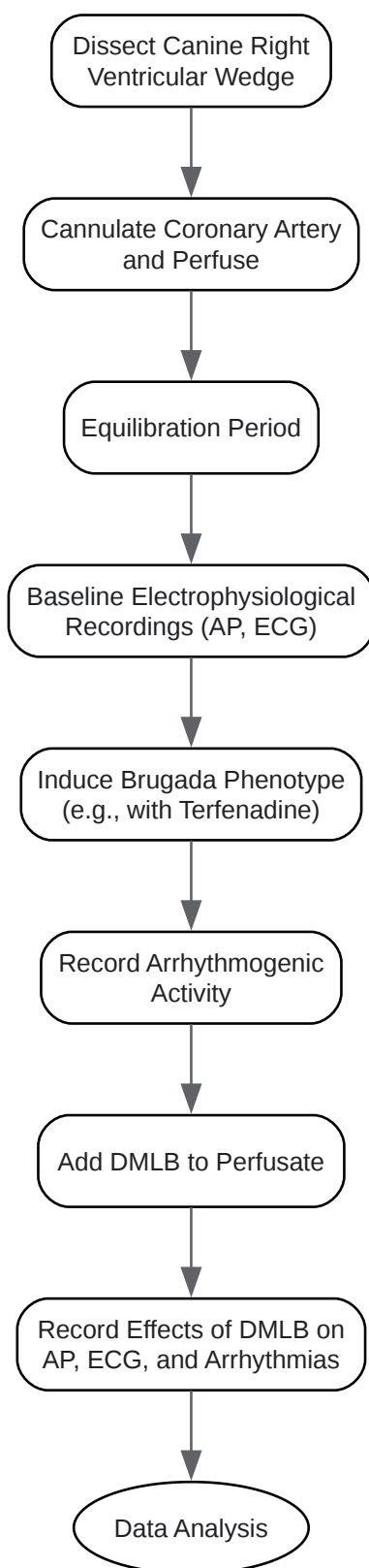
- Cell Isolation: Single ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using collagenase and protease.
- Recording Configuration: Whole-cell patch-clamp technique is used to record ionic currents and action potentials.
- Solutions:
  - External Solution (for AP recording): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8  $\text{CaCl}_2$ , 1  $\text{MgCl}_2$ , 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

- Pipette Solution (for AP recording): Contains (in mM): 140 KCl, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with KOH).
- External Solution (for INa recording): Contains (in mM): 5 NaCl, 135 CsCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose, 0.02 nifedipine (to block Ca<sup>2+</sup> currents) (pH adjusted to 7.4 with CsOH).
- Pipette Solution (for INa recording): Contains (in mM): 140 CsF, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
- Data Acquisition: Currents and voltages are recorded using a patch-clamp amplifier and digitized. Data is analyzed using specialized software. Action potentials are elicited by current injection, and voltage-clamp protocols are used to study the properties of ionic currents.

## Canine Arterially Perfused Right Ventricular Wedge Preparation

- Preparation: A transmural wedge of tissue is dissected from the canine right ventricle and cannulated via a branch of the right coronary artery for perfusion with Tyrode's solution.
- Recording: Transmembrane action potentials are recorded from epicardial and endocardial sites using floating microelectrodes. A transmural electrocardiogram (ECG) is also recorded.
- Brugada Syndrome Model Induction: The Brugada syndrome phenotype is induced by perfusing the preparation with agents that either block INa and ICa (e.g., terfenadine, verapamil) or activate IK-ATP (e.g., pinacidil).
- DMLB Application: After establishing the Brugada phenotype, **Dimethyl lithospermate B** is added to the perfusate to assess its effects on the electrophysiological parameters and arrhythmias.

Experimental Workflow: Canine Ventricular Wedge Preparation



[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A novel Na<sup>+</sup> channel agonist, dimethyl lithospermate B, slows Na<sup>+</sup> current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na<sup>+</sup> channel agonist, dimethyl lithospermate B, slows Na<sup>+</sup> current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [snu.elsevierpure.com](https://www.snu.elsevierpure.com) [snu.elsevierpure.com]
- To cite this document: BenchChem. [Comprehensive literature review on Dimethyl lithospermate B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591350#comprehensive-literature-review-on-dimethyl-lithospermate-b]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)